Product packaging for 2,4-Dichlorophenyl cyanate(Cat. No.:CAS No. 1601-46-3)

2,4-Dichlorophenyl cyanate

Cat. No.: B1626771
CAS No.: 1601-46-3
M. Wt: 188.01 g/mol
InChI Key: BRBXNVQANQPNPP-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl Cyanate is a high-purity organic compound offering researchers a versatile building block for chemical synthesis and method development. Compounds featuring the 2,4-dichlorophenyl moiety are of significant interest in various research fields. For instance, structurally similar molecules are actively investigated as powerful inhibitors of human enzymes like carbonyl reductase, with potential applications in enhancing cancer chemotherapy . Furthermore, the 2,4-dichlorophenyl group is a key component in developing novel chemosensors, such as those used for the highly selective and sensitive detection of toxic cyanide ions in aqueous environments . As a reagent, it can be utilized in organic synthesis to create more complex molecules for pharmaceutical, agrochemical, and materials science research. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) under standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2NO B1626771 2,4-Dichlorophenyl cyanate CAS No. 1601-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dichlorophenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBXNVQANQPNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538253
Record name 2,4-Dichlorophenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601-46-3
Record name 2,4-Dichlorophenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance in Organic Synthesis Methodologies and Reaction Mechanism Studies

The significance of 2,4-dichlorophenyl cyanate (B1221674) in organic synthesis is derived from the versatile reactivity of the aryl cyanate functional group. This group serves as a precursor for the construction of complex heterocyclic molecules through various reaction pathways, particularly cycloadditions.

The carbon-nitrogen triple bond within the cyanate moiety enables it to participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. rsc.orgrsc.org This process allows for the synthesis of five-membered heterocyclic rings. For instance, reaction with nitrile oxides can yield 5-arylthio-1,2,4-oxadiazoles, while reactions with nitrilimines can produce 5-arylthio-1,2,4-triazoles. rsc.org This methodology provides a direct route to highly functionalized heterocyclic systems that are of interest in medicinal chemistry and materials science.

Furthermore, aryl cyanates are valuable reactants in metal-catalyzed cycloaddition reactions. A notable example is the ruthenium-catalyzed [2+2+2] cycloaddition with 1,6-diynes. researchgate.netresearchgate.net This atom-economical process efficiently constructs 2-aryloxypyridine derivatives, which are important structural motifs in pharmaceuticals and functional materials. researchgate.net The reaction proceeds with excellent regioselectivity, offering a practical and mild approach to these valuable cycloadducts. researchgate.net

These cycloaddition strategies highlight the role of aryl cyanates like 2,4-dichlorophenyl cyanate as key intermediates in synthetic methodologies aimed at producing complex molecular architectures.

Reaction Type Reactants Product Class Significance
1,3-Dipolar Cycloaddition Aryl Cyanate + Nitrile Oxide/Nitrilimine5-Arylthio-1,2,4-oxadiazoles/triazolesDirect synthesis of functionalized five-membered heterocycles. rsc.org
[2+2+2] Cycloaddition Aryl Cyanate + 1,6-Diyne (Ru-catalyzed)2-AryloxypyridinesAtom-economical and regioselective formation of substituted pyridines. researchgate.netresearchgate.net

Context Within Aryl Cyanate Chemistry

Synthesis from Precursors Involving the 2,4-Dichlorophenyl Moiety

The foundational methods for synthesizing 2,4-dichlorophenyl cyanate rely on precursors that already contain the 2,4-dichlorinated aromatic ring. The most direct and widely utilized of these methods starts from 2,4-dichlorophenol.

The classical and most established route to aryl cyanates is the reaction of a phenol with a cyanogen halide, typically cyanogen bromide (CNBr) or cyanogen chloride (CNCl), in the presence of a non-nucleophilic base like triethylamine. This reaction, a variation of the von Braun reaction, proceeds via a nucleophilic substitution where the phenoxide ion attacks the electrophilic carbon of the cyanogen halide. wikipedia.orghandwiki.orgwikidoc.org

For the synthesis of this compound, the process involves dissolving 2,4-dichlorophenol in a suitable inert solvent, such as anhydrous tetrahydrofuran (B95107) (THF) or acetone. rsc.org The solution is cooled, and a stoichiometric amount of triethylamine is added to generate the 2,4-dichlorophenoxide in situ. Subsequently, a solution of cyanogen bromide in the same solvent is added dropwise, leading to the formation of this compound and triethylammonium (B8662869) bromide, which precipitates from the solution. rsc.org

Reaction Scheme: 2,4-Cl₂C₆H₃OH + CNBr + (C₂H₅)₃N → 2,4-Cl₂C₆H₃OCN + (C₂H₅)₃NHBr

This method is highly effective and provides good yields, making it a standard procedure in laboratory and industrial settings for producing various aryl cyanate esters. acs.orgdtic.mil

The conversion of an isocyanate (R-N=C=O) to a cyanate (R-O-C≡N) is not a standard or direct synthetic transformation. Isocyanates and cyanates are structural isomers, and their interconversion is generally not a feasible synthetic route. Isocyanates are typically synthesized from amines via phosgenation or from the Curtius or Hofmann rearrangements of acyl azides or amides, respectively. nih.gov The synthesis of 2,4-dichlorophenyl isocyanate, for instance, can be achieved by the phosgenation of 2,4-dichloroaniline. google.com

While there is extensive literature on the synthesis and reactions of isocyanates, including their use in producing ureas and carbamates, direct derivation of a phenyl cyanate from a phenyl isocyanate is not a documented or practical pathway. nih.govrsc.org The differing functionalities and reaction chemistries of the isocyanate and cyanate groups necessitate distinct synthetic approaches. scbt.com

It is crucial to distinguish between a "phenyl" and a "benzyl" moiety. This compound features the cyanate group directly attached to the aromatic ring. In contrast, a reaction involving a 2,4-dichlorobenzyl halide (e.g., 2,4-dichlorobenzyl chloride or bromide) would yield a benzyl (B1604629) derivative, not a phenyl one.

The reaction of 2,4-dichlorobenzyl chloride with sodium cyanide is a well-known method for producing 2,4-dichlorobenzyl cyanide. researchgate.net This is a nucleophilic substitution reaction where the cyanide ion displaces the halide on the benzylic carbon. prepchem.comresearchgate.net

Reaction Scheme for Benzyl Cyanide Formation: 2,4-Cl₂C₆H₃CH₂Cl + NaCN → 2,4-Cl₂C₆H₃CH₂CN + NaCl

While this route is effective for synthesizing benzyl cyanides, it does not lead to the formation of this compound. researchgate.netprepchem.com The synthesis of phenyl cyanates requires a phenolic precursor.

Innovative Synthetic Approaches and Catalytic Systems

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for chemical synthesis. These include one-pot reactions, domino sequences, and the use of advanced catalytic systems.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. ciac.jl.cnrsc.org For aryl nitrile synthesis, one-pot methods have been developed to convert aromatic aldehydes directly into nitriles in an aqueous environment, which is considered a green approach. rsc.org

While a specific one-pot synthesis for this compound from a simpler precursor is not widely documented, the principles can be applied. For example, a hypothetical one-pot process could involve the in-situ generation of 2,4-dichlorophenol from a precursor like 1,3-dichlorobenzene, followed by immediate cyanation in the same reaction vessel. However, the direct conversion of phenols into benzonitriles has been achieved in a one-pot, two-step approach using palladium catalysis. organic-chemistry.org

Domino reactions, a series of intramolecular reactions, are also a hallmark of modern synthesis. Catalyzed domino syntheses have been effectively used for creating complex heterocyclic structures like benzodiazepines. researchgate.net The application of such strategies to the synthesis of relatively simple molecules like this compound is less common but represents a potential area for future research to improve process efficiency.

Catalysis plays a pivotal role in modern organic synthesis, including the formation of C-N and C-O bonds central to cyanate and isocyanate chemistry. Transition metal catalysis, particularly with palladium, nickel, and copper, has revolutionized the synthesis of aryl nitriles (cyanides) and related compounds. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. nih.gov For instance, aryl chlorides can be coupled with sodium cyanate using a palladium catalyst to generate aryl isocyanates. organic-chemistry.org These reactions often employ specialized phosphine (B1218219) ligands to protect the catalyst from deactivation by the cyanide or cyanate ions. organic-chemistry.org While this specific method yields isocyanates, the underlying principles of activating an aryl halide for coupling with a cyanating agent are relevant. nih.gov

Recent research has also explored photoredox catalysis combined with nickel to achieve the cyanation of aryl halides under mild, room-temperature conditions, avoiding the need for highly toxic cyanide sources. chinesechemsoc.org The development of such catalytic systems for the direct synthesis of aryl cyanates from aryl halides and a cyanate source is an active area of research.

Table 1: Comparison of Catalytic Systems in Cyanation/Isocyanate Synthesis

Catalytic SystemReactantsProduct TypeKey FeaturesReference
Palladium/Biarylphosphine LigandAryl Chloride + Sodium CyanateAryl IsocyanateAvoids hazardous reagents like phosgene; tolerant of various functional groups. nih.govorganic-chemistry.org
Nickel/dppf/ZnAryl Chloride + Zn(CN)₂Aryl Cyanide (Nitrile)Uses less toxic cyanide source; proceeds under mild conditions. organic-chemistry.orgresearchgate.net
Photoredox/NickelAryl Halide + α-aminoacetonitrileAryl Cyanide (Nitrile)Enabled by visible light at room temperature; avoids hypertoxic reagents. chinesechemsoc.org
Copper(I) CyanideAroyl ChlorideAroyl CyanideEffective for acyl chlorides; solubility can be a limiting factor. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of cyanate esters, including this compound, is an area where these principles can be applied to enhance sustainability.

Key areas for applying green chemistry include:

Use of Renewable Feedstocks: Research has focused on synthesizing cyanate ester resins from renewable phenols derived from lignin, such as creosol and vanillin. rsc.orgacs.orgdtic.mil This reduces reliance on petroleum-based starting materials. While 2,4-dichlorophenol is not typically derived from biomass, the methodologies developed for renewable phenols could inspire greener routes to other functionalized phenols. researchgate.net

Safer Solvents and Reagents: The traditional von Braun cyanation uses solvents like THF and the toxic reagent cyanogen bromide. Green chemistry encourages the use of safer alternatives. For example, some syntheses of nitriles have been successfully carried out in water, minimizing the use of volatile organic compounds. rsc.orgrsc.org The use of less toxic cyanating agents, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), is another important advancement in palladium- and nickel-catalyzed reactions. organic-chemistry.orggoogle.com

Catalysis: As discussed, catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a catalyst that can be recycled. The development of highly efficient catalysts for cyanation allows reactions to proceed under milder conditions (lower temperatures and pressures), further reducing energy consumption. organic-chemistry.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot and domino reactions are excellent strategies for improving atom economy by minimizing intermediate workup and purification steps, which generate waste. ciac.jl.cn

The potential to pyrolyze cured cyanate ester resins to recover the parent phenols for recycling represents a circular economy approach, enhancing the sustainability of these materials over their entire lifecycle. acs.org

Reactivity and Reaction Mechanisms of 2,4 Dichlorophenyl Cyanate

Electrophilic and Nucleophilic Reactivity Profiles

The core of 2,4-Dichlorophenyl cyanate's reactivity lies in the electrophilicity of the carbon atom within the cyanate (B1221674) group. This carbon is susceptible to attack by a variety of nucleophiles, leading to substitution products.

The carbon atom in the cyanate moiety (Ar-O-C≡N) is electrophilic and can be attacked by nucleophiles. However, much of the documented reactivity proceeds via the rearranged isocyanate isomer (Ar-N=C=O). In the isocyanate, the central carbon atom is highly electrophilic and readily reacts with nucleophiles. smolecule.comcymitquimica.com The reaction of halogenoalkanes with cyanide ions provides a classic example of nucleophilic substitution where the halogen is replaced by a -CN group to form a nitrile. chemguide.co.uk While this is not a direct reaction of this compound, it illustrates the principle of nucleophilic attack by cyanide, a related functional group. The isocyanate group of the rearranged isomer is particularly reactive towards compounds containing active hydrogen atoms. smolecule.com

The reactions of this compound with amines and alcohols are characteristic of isocyanate chemistry, proceeding after the initial isomerization. wikipedia.org The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form carbamates or ureas, respectively. smolecule.com These reactions are typically exothermic and can be vigorous. noaa.govchemicalbook.com

Reaction with Alcohols: When treated with alcohols, the isocyanate derived from this compound undergoes a nucleophilic addition to form N-(2,4-dichlorophenyl)carbamates.

Reaction with Amines: The reaction with primary or secondary amines yields N,N'-substituted ureas. wikipedia.org This reaction is fundamental to the formation of polyureas when a di-isocyanate reacts with a diamine. smolecule.comwikipedia.org

The following table summarizes these key nucleophilic addition reactions.

NucleophileReagent ClassProduct ClassGeneral Reaction (via Isocyanate)
Alcohol (R'-OH)AlcoholsCarbamateAr-NCO + R'-OH → Ar-NH-CO-OR'
Amine (R'₂NH)AminesSubstituted UreaAr-NCO + R'₂NH → Ar-NH-CO-NR'₂

Data derived from multiple sources. smolecule.comwikipedia.org

Rearrangement and Cycloaddition Reactions

Beyond simple nucleophilic additions, this compound is involved in important rearrangement and cycloaddition reactions, which are critical for synthesizing more complex molecules, including heterocycles.

Aryl cyanates (Ar-O-C≡N) are known to undergo thermal or catalyzed rearrangement to form the more stable aryl isocyanates (Ar-N=C=O). wikipedia.org This isomerization is a key feature of the chemistry of this compound. The isocyanate functional group is structurally related to carbon dioxide and features a nearly linear N=C=O linkage. wikipedia.org The resulting 2,4-Dichlorophenyl isocyanate is a versatile intermediate used in the synthesis of various chemical products, including pesticides and pharmaceuticals. cymitquimica.com This rearrangement is crucial, as the subsequent reactions are often those of the isocyanate isomer. smolecule.comchemicalbook.com For instance, the fusion of phenyl isocyanates with aluminum and sodium chlorides can lead to an intramolecular carbamoylation, yielding naphthostyrils. sci-hub.se

The isocyanate functionality derived from this compound is a valuable tool in heterocyclic synthesis. The electrophilic carbon and the adjacent nitrogen atom can participate in cyclization reactions to form various ring systems. longdom.org

Research has shown that isocyanates can undergo intramolecular cyclization. For example, a related isocyanate, 1-(2,6-dichlorophenyl)-3,4-dihydro quinazoline-2(H)-one, was formed through an intramolecular cyclization reaction where the isocyanate group reacted with another part of the molecule. ijrrr.com This highlights the potential for the isocyanate derived from this compound to serve as a precursor for quinazoline (B50416) derivatives. Furthermore, 3,4-Dichlorophenyl isocyanate, a positional isomer, has been used in the synthesis of 1,5-disubstituted-2-thiobiuret derivatives through its reaction with thioureido-containing sulfonamides. chemicalbook.com Isocyanates can also react with diazomethane (B1218177) to yield β-lactams (2-azetidinones). sci-hub.se These examples demonstrate the utility of the isocyanate intermediate in constructing diverse heterocyclic frameworks. longdom.orgresearchgate.net

Oxidation and Reduction Pathways

In organic chemistry, oxidation is generally defined as a loss of hydrogen, a gain of oxygen, or an increase in the number of bonds to heteroatoms, which reduces the electron density on a carbon atom. libretexts.orgwikipedia.org Conversely, reduction involves a gain of hydrogen, a loss of oxygen, or a decrease in bonds to heteroatoms. wikipedia.orgpraxilabs.com

Specific experimental data on the oxidation and reduction pathways of this compound itself are not extensively detailed in the surveyed literature. However, predictions can be made based on the functional groups present.

Oxidation: The dichlorinated phenyl ring is relatively electron-poor and would be resistant to electrophilic attack or oxidation under standard conditions. The cyanate/isocyanate group could potentially be oxidized, but such reactions are uncommon.

Reduction: The isocyanate group can be reduced. For example, lithium aluminum hydride is known to reduce aryl and alkyl isocyanates to their corresponding methylamines. sci-hub.se Therefore, it is plausible that 2,4-Dichlorophenyl isocyanate (the isomer of the title compound) could be reduced to N-methyl-2,4-dichloroaniline. The aromatic ring could also be subject to reduction under more forcing conditions, such as catalytic hydrogenation, which can reduce the ring and potentially cause dehalogenation.

Oxidative Transformations

Reductive Transformations

Similarly, detailed experimental studies on the reductive transformations of this compound are not widely present in the accessible scientific domain. While the cyanate group can theoretically be reduced, specific conditions, reagents, and resulting products for this compound have not been a focus of published research.

Theoretical and Computational Investigations of 2,4 Dichlorophenyl Cyanate

Quantum Chemical Calculations and Molecular Structure Elucidation

Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of a molecule. Among the most widely used methods is Density Functional Theory (DFT), which offers a balance between accuracy and computational cost.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org It is routinely applied to predict molecular geometries, vibrational frequencies, and other properties of organic molecules. mdpi.comresearchgate.net For 2,4-Dichlorophenyl cyanate (B1221674), DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized ground-state geometry. mdpi.comsemanticscholar.org

The optimized structure would reveal key bond lengths and angles. The geometry of the phenyl ring is expected to be largely planar, with minor distortions caused by the substituents. The cyanate group (-OCN) has a nearly linear C-N bond within a quasi-linear O-C-N arrangement. The presence of two electron-withdrawing chlorine atoms on the phenyl ring influences the electronic distribution and can subtly affect the C-O and C-Cl bond lengths compared to unsubstituted phenyl cyanate. A patent from 1971 mentions the synthesis of 2,4-dichlorophenyl cyanate from 2,4-dichlorophenol (B122985) and notes a strong infrared spectrum band at 4.5 µm (approximately 2222 cm⁻¹), which is characteristic of the cyanate group's C≡N stretching vibration. google.com DFT calculations can compute the entire vibrational spectrum to aid in the assignment of experimental IR and Raman bands. scirp.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative and based on typical values from DFT calculations on similar substituted aromatic compounds.

Parameter Predicted Value Description
C-Cl Bond Length ~1.74 Å Carbon-Chlorine bond distance on the aromatic ring.
C-O Bond Length ~1.36 Å Bond distance between the phenyl ring and the cyanate oxygen.
O-C (cyanate) Bond Length ~1.29 Å Bond distance between the oxygen and carbon of the cyanate group.
C≡N (cyanate) Bond Length ~1.16 Å Triple bond distance between the carbon and nitrogen of the cyanate group.
C-O-C Bond Angle ~118° Angle formed by the phenyl carbon, cyanate oxygen, and cyanate carbon.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity and electronic transitions. wikipedia.orgudel.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. schrodinger.comacadpubl.eu

For this compound, the HOMO is expected to be a π-orbital primarily localized on the dichlorinated phenyl ring, with some contribution from the oxygen p-orbitals. The LUMO is likely a π* anti-bonding orbital, also distributed over the aromatic system but with significant localization on the cyanate group, particularly the C≡N triple bond. The electron-withdrawing nature of the two chlorine atoms and the cyanate group would lower the energies of both the HOMO and LUMO compared to unsubstituted benzene (B151609). However, the LUMO's energy is typically lowered more significantly, leading to a specific HOMO-LUMO gap that influences its reactivity. nih.govwuxiapptec.com A smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative, with energy values estimated based on trends observed in related substituted aromatic compounds.

Orbital Predicted Energy (eV) Description
HOMO ~ -7.5 eV Highest Occupied Molecular Orbital energy.
LUMO ~ -0.8 eV Lowest Unoccupied Molecular Orbital energy.

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation around the C(phenyl)-O single bond. This rotation determines the orientation of the cyanate group relative to the plane of the phenyl ring.

Computational studies, such as a Potential Energy Surface (PES) scan, can be performed by systematically rotating the dihedral angle (C-C-O-C) and calculating the energy at each step. Such an analysis would likely reveal two main stable conformers: a planar conformer where the cyanate group lies in the same plane as the phenyl ring, and a non-planar (gauche) conformer where it is twisted out of the plane. The planar conformation might be stabilized by conjugation between the oxygen's lone pairs and the ring's π-system. However, steric hindrance between the cyanate group and the ortho-chlorine atom could destabilize the planar form, potentially making a slightly twisted conformation the most stable ground state. Similar computational studies on related substituted aryl compounds often reveal such balances between electronic and steric effects. acs.orgmdpi.comtandfonline.com

Reaction Pathway and Mechanism Modeling via Computational Chemistry

Computational chemistry is an invaluable tool for modeling reaction pathways and elucidating mechanisms. tandfonline.com The most characteristic reaction of cyanate esters is the [2+2+2] cyclotrimerization, where three cyanate monomers react to form a highly stable, cross-linked 1,3,5-triazine (B166579) ring, which is the basis for polycyanurate thermosetting polymers. rsc.orgresearchgate.net

Modeling this reaction for this compound using DFT would involve locating the transition state structures for the initiation and propagation steps. The mechanism is often catalyzed by impurities like phenols or water. researchgate.netmdpi.com The general pathway involves:

Initiation: A nucleophile (e.g., a phenol) attacks the electrophilic carbon of a cyanate group, forming an imidocarbonate intermediate.

Propagation: This intermediate then reacts with a second cyanate monomer, and subsequently a third, in a series of additions.

Cyclization and Catalyst Regeneration: The final step involves the ring-closure to form the stable 1,3,5-triazine ring and regenerate the catalyst. mdpi.com

Electronic Structure and Charge Transfer Phenomena

The electronic structure of this compound is characterized by a significant polarization due to the presence of multiple electronegative atoms (Cl, O, N). This leads to a non-uniform distribution of electron density and is key to understanding its intermolecular interactions and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atom, the oxygen atom, and the chlorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected on the hydrogen atoms of the phenyl ring and, most notably, on the carbon atom of the cyanate group, highlighting it as the primary site for nucleophilic attack. acadpubl.euacademie-sciences.fr

Advanced Spectroscopic Analysis and Characterization Methodologies

Vibrational Spectroscopy (FTIR, Raman) for Structural Assignments

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of a molecule. For 2,4-Dichlorophenyl cyanate (B1221674), these methods provide definitive evidence for the presence of the cyanate (-O-C≡N) group and the substituted aromatic ring.

The most characteristic feature in the vibrational spectrum of an aryl cyanate is the asymmetric stretching vibration of the -OCN group, which typically appears in a relatively clear spectral window between 2200 and 2300 cm⁻¹. bts.gov This band is often observed as a doublet or even a triplet, a phenomenon attributed to Fermi resonance with overtones or combination bands of other, lower-frequency modes. nih.gov For instance, studies on the related phenyl cyanate show a primary, strong absorption peak around 2281 cm⁻¹, accompanied by moderately intense or weaker bands at approximately 2236 cm⁻¹ and 2265 cm⁻¹. nih.gov The energy of these vibrations is sensitive to the electronic environment, shifting to slightly higher frequencies in more polar solvents. nih.gov

Beyond the cyanate group, the spectra will display absorptions characteristic of the 2,4-dichlorophenyl moiety. Aromatic C-H stretching vibrations are expected in the 3010–3080 cm⁻¹ region. mdpi.com The aromatic ring's C=C stretching vibrations typically yield several bands in the 1430–1625 cm⁻¹ range. mdpi.com Furthermore, vibrations involving the carbon-chlorine (C-Cl) bonds will be present at lower wavenumbers, typically below 800 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted ring provide further structural confirmation in the 650–900 cm⁻¹ region. mdpi.com

Table 1: Predicted Vibrational Band Assignments for 2,4-Dichlorophenyl Cyanate

Wavenumber (cm⁻¹) Intensity Assignment
~3080 - 3010 Medium-Weak Aromatic C-H stretching
~2285 - 2230 Strong, often split -O-C≡N asymmetric stretching (Fermi resonance)
~1625 - 1430 Medium-Strong Aromatic C=C ring stretching
~1250 Strong Aryl-O stretching
< 800 Medium-Strong C-Cl stretching
~900 - 650 Strong Aromatic C-H out-of-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Elucidation of Molecular Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon skeleton and proton environments in a molecule. For this compound, ¹H and ¹³C NMR spectra reveal the precise arrangement and electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a characteristic pattern for the three protons on the dichlorophenyl ring. These protons form a complex spin system, often referred to as an ABX system, resulting in distinct multiplets. Based on analysis of related 2,4-disubstituted benzene (B151609) derivatives like 2,4-dichlorophenol (B122985), the signals can be assigned as follows: chemicalbook.comndl.go.jp

H6 (ortho to the -OCN group) is expected to appear as a doublet, shifted downfield due to the influence of the adjacent oxygen and deshielding from the C2-chlorine.

H5 (meta to the -OCN group) should appear as a doublet of doublets, showing coupling to both H6 and H3.

H3 (between the two chlorine atoms) is anticipated to be the most downfield proton and will appear as a doublet due to coupling with H5.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H3 ~7.5 - 7.7 d (doublet)
H5 ~7.2 - 7.4 dd (doublet of doublets)
H6 ~7.0 - 7.2 d (doublet)

Note: Shifts are estimates based on related structures and will vary with solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical nature. A key signal for confirming the structure is the carbon of the cyanate group (-O-C ≡N), which is reported to resonate in the range of 109-110 ppm for cyanate ester functionalized compounds. researchgate.net The six aromatic carbons will also have distinct chemical shifts influenced by the electron-withdrawing chlorine and oxygen substituents. The carbons directly bonded to these electronegative atoms (C1, C2, C4) will be shifted significantly downfield compared to unsubstituted benzene (128.5 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C -N (Cyanate) ~109 - 110
C1 (C-O) ~150 - 155
C2 (C-Cl) ~130 - 135
C4 (C-Cl) ~130 - 135
C3, C5, C6 ~120 - 130

Note: Shifts are estimates based on general substituent effects and data from related compounds. researchgate.netlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the 200–800 nm range. For this compound, the absorption is dominated by the π-electron system of the aromatic ring, which acts as a chromophore.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) that subsequently breaks down into smaller, characteristic fragment ions.

The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 187 (for the ³⁵Cl isotopes). A key diagnostic feature would be the isotopic signature of the two chlorine atoms. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any fragment containing two chlorine atoms will appear as a cluster of peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1.

Predicted fragmentation pathways include:

Loss of the cyanate radical: Cleavage of the ArO-CN bond to lose a ·OCN radical (42 Da), resulting in a prominent 2,4-dichlorophenyl cation at m/z 145.

Loss of carbon monoxide: Rearrangement and expulsion of a neutral CO molecule (28 Da) from the molecular ion.

Cleavage of the aromatic ring: Further fragmentation of the dichlorophenyl cation can occur through the loss of chlorine or other ring fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl) Ion Structure Notes
187 [C₇H₃Cl₂NO]⁺˙ Molecular Ion (M⁺˙)
189 [C₇H₃³⁵Cl³⁷ClNO]⁺˙ M+2 isotope peak
191 [C₇H₃Cl₂NO]⁺˙ M+4 isotope peak
145 [C₆H₃Cl₂]⁺ Loss of ·OCN
110 [C₆H₃Cl]⁺ Loss of ·OCN and Cl·

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. It also elucidates how molecules are arranged in the crystal lattice, including intermolecular interactions like π–π stacking or halogen bonding. acs.org

While the crystal structures of numerous other aryl cyanate ester monomers have been successfully determined and analyzed, a published crystal structure for this compound was not identified in the surveyed literature. acs.orgresearchgate.netmdpi.com If a suitable single crystal were obtained, an X-ray diffraction study would provide invaluable data, including:

The planarity of the phenyl ring.

The precise geometry of the C-O-C≡N linkage.

The orientation of the cyanate group relative to the aromatic ring.

The nature of intermolecular packing forces, which influence physical properties such as melting point and density.

Derivatization Strategies and Analytical Applications in Research

Derivatization for Enhanced Analytical Detection and Quantification

Chemical derivatization is a process that chemically modifies a compound to produce a new derivative with properties that are better suited for a particular analytical method. acs.org For compounds lacking strong chromophores or fluorophores, derivatization can significantly improve detectability by UV-Visible or fluorescence detectors. acs.org

While aryl isocyanates are widely used as derivatizing agents that react with alcohols and amines, rsc.org the use of aryl cyanates like 2,4-Dichlorophenyl cyanate (B1221674) for the derivatization of other analytes is less documented. However, the inherent reactivity of the cyanate ester group (–OCN) lends itself to potential derivatization schemes. The cyanate group can react with nucleophiles, and such reactions could theoretically be adapted to "tag" other molecules, thereby enhancing their detectability. For instance, the quantification of cyanate ions in biological samples has been successfully achieved using a two-step derivatization reaction with anthranilic acid, making the analyte compatible with reverse-phase LC-MS/MS analysis. nih.govoup.com This principle of converting the target functional group into a readily detectable derivative is central to many analytical methods.

Reagent Development for Specific Functional Group Modifications

The development of reagents for specific functional group modifications is a cornerstone of synthetic and analytical chemistry. The electrophilic nature of the carbon atom in the cyanate group makes it susceptible to attack by nucleophilic agents. A documented reaction of 2,4-Dichlorophenyl cyanate is its reaction with water, which results in the formation of a carbamic acid ester. google.com This transformation represents a specific modification of a hydroxyl group (from water) and the cyanate group itself.

Such reactions are fundamental in the synthesis of various compounds. For example, the reaction of cyanate esters with water to form carbamic acid esters has been explored in the context of creating molecules with potential biological activity. google.com While this demonstrates the capability of this compound to act as a reagent for modifying functional groups, its primary application in this context appears to be synthetic rather than for developing analytical reagents for routine sample analysis. The broader class of cyanate esters is known for undergoing cyclotrimerization upon heating to form highly stable, cross-linked polycyanurate networks, a key process in materials science. mdpi.comscience.gov

Chromatographic (HPLC, LC-MS/MS) and Spectrophotometric Techniques

The analysis of this compound and its related compounds relies on modern separatory and spectroscopic techniques to ensure purity, quantify concentration, and identify reaction products.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile organic compounds. For cyanate esters, reversed-phase HPLC is commonly employed to assess monomer purity and monitor the progress of polymerization or other reactions. dtic.mil For example, the purity of a silicon-containing bis(cyanate) ester, SiMCy, was assessed using HPLC with a C18 column and UV detection, revealing impurities at a level of around 3%. dtic.mil Such methods are crucial for quality control, as even small amounts of impurities, particularly phenols, can significantly affect the curing behavior and final properties of cyanate ester resins. dtic.mil

Table 1: Example HPLC Conditions for Cyanate Ester Analysis

Parameter Value/Description
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Compound Class Bisphenol-based Cyanate Esters (e.g., BADCy, SiMCy) dtic.mil
Column C18 stationary phase dtic.mil
Mobile Phase Gradient elution using water/acetonitrile mixtures acs.orgnih.gov
Detector Photodiode Array (PDA) or UV Detector (e.g., at 210 nm) dtic.mil

| Application | Purity assessment, impurity profiling, reaction monitoring dtic.milnih.gov |

This table presents generalized conditions for related cyanate esters as specific parameters for this compound are not detailed in the provided search context.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for trace-level quantification and structural confirmation. nih.govuu.nl While a specific LC-MS/MS method for this compound was not detailed, methods for the quantification of the cyanate ion in complex matrices like rat plasma have been developed. These methods involve derivatizing the cyanate ion prior to analysis to ensure compatibility with the LC-MS/MS system and to enhance detection. nih.gov The analysis of related chlorinated aromatic compounds, such as those from palladium-catalyzed cyanation reactions of aryl halides, also heavily relies on HPLC and LC-MS/MS to track substrates, products, and unknown side-products. nih.gov

Spectrophotometric techniques are also valuable. Infrared (IR) spectroscopy is used for the structural characterization of this compound, which shows a characteristic strong absorption band for the cyanate group at approximately 4.5 µm (around 2222 cm⁻¹). google.com Spectrophotometric methods have also been developed for the determination of cyanate ions in water. One such method involves reacting cyanate with 2-aminobenzoic acid to form 2,4-(1H,3H)-quinazolinedione, a product that absorbs strongly in the ultraviolet region at 310 nm, allowing for quantification.

Applications in Advanced Organic Synthesis and Reagent Chemistry

2,4-Dichlorophenyl Cyanate (B1221674) as a Building Block for Complex Molecules

2,4-Dichlorophenyl cyanate serves as a foundational starting material for the construction of more elaborate molecules, primarily through the reactivity of its cyanate functional group. The synthesis of this compound itself is typically achieved from 2,4-dichlorophenol (B122985), establishing it as a readily accessible intermediate for further synthetic transformations.

The primary utility of this compound as a building block lies in its ability to participate in reactions that form new carbon-nitrogen and carbon-oxygen bonds. While its isocyanate analogue, 2,4-dichlorophenyl isocyanate, is more commonly employed for the synthesis of ureas and carbamates through nucleophilic addition reactions, the cyanate ester offers a distinct reaction pathway. The electrophilic nature of the cyanate carbon allows for reactions with various nucleophiles, leading to the introduction of the 2,4-dichlorophenoxy group into a new molecular scaffold. This is particularly relevant in the synthesis of specialized heterocyclic structures, as will be discussed in the subsequent section.

The presence of two chlorine atoms on the phenyl ring significantly influences the reactivity and properties of the resulting molecules. These halogen atoms can serve as synthetic handles for further modifications through cross-coupling reactions or nucleophilic aromatic substitution, although such applications with the intact cyanate group are not widely documented. More commonly, the dichlorophenyl moiety is incorporated as a stable structural feature that imparts specific electronic and steric properties to the final product.

Role in the Synthesis of Heterocyclic and Organometallic Compounds

The application of this compound in the synthesis of heterocyclic compounds is a notable area of its utility. While its use is not as widespread as other cyanate esters, the principles of aryl cyanate reactivity are applicable. A significant reaction involves the use of substituted aromatic cyanates in the synthesis of pyrano[3,4-e] smolecule.comchadsprep.comoxazine-4,5-diones.

In a key synthetic route, aryl cyanates react with malonyl chloride to yield 7-chloro-2-aryloxy-4H,5H-pyrano[3,4-e] smolecule.comchadsprep.comoxazine-4,5-diones. This reaction proceeds through a cycloaddition mechanism where the cyanate group and the malonyl chloride combine to form the fused heterocyclic system. The resulting pyrano-oxazine derivatives are themselves interesting scaffolds for further chemical exploration. For instance, the hydrolysis of these compounds can lead to the formation of substituted pyran-2-one derivatives.

The reaction of a generic aryl cyanate with malonyl chloride is depicted in the scheme below:

Scheme 1: Synthesis of Pyrano[3,4-e] smolecule.comchadsprep.comoxazine-4,5-diones from Aryl Cyanates

Generated code

This reaction provides a direct route to a complex heterocyclic system, highlighting the value of aryl cyanates as precursors. The table below summarizes the key reactants and products in this type of synthesis.

Reactant 1Reactant 2ProductHeterocyclic Core
Aryl CyanateMalonyl Chloride7-chloro-2-aryloxy-4H,5H-pyrano[3,4-e] smolecule.comchadsprep.comoxazine-4,5-dionePyrano[3,4-e] smolecule.comchadsprep.comoxazine

It is important to note that while this reaction has been demonstrated for substituted aromatic cyanates, specific studies detailing the use of this compound in this transformation are limited in the reviewed literature. However, the general reactivity pattern of aryl cyanates suggests its potential applicability.

The role of this compound in the synthesis of organometallic compounds is not well-documented in scientific literature. Organometallic reagents typically react with functional groups like carbonyls, nitriles, and halides. While the cyanate group possesses an electrophilic carbon, its direct reaction with common organometallic reagents like Grignard or organolithium compounds is not a standard synthetic method. It is more likely that the dichlorophenyl moiety, once incorporated into a molecule, could be subjected to metal-catalyzed cross-coupling reactions if one of the chlorine atoms is sufficiently activated.

Contributions to the Development of Novel Reagents and Catalysts

The direct application of this compound as a novel reagent or catalyst is not prominently featured in the available scientific literature. Its primary role appears to be that of a synthon or building block for more complex structures.

For instance, the development of new catalysts often relies on the design and synthesis of novel ligand frameworks. The synthesis of unique heterocyclic structures from readily available starting materials like this compound could provide a pathway to new classes of ligands. These ligands could then be screened for their efficacy in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.

While there is no direct evidence of this compound being a precursor to a widely used catalyst, its role in generating novel heterocyclic scaffolds represents a potential, yet underexplored, avenue for its application in the broader field of reagent and catalyst development. Further research would be needed to fully investigate the coordination chemistry of its derived heterocycles and their performance as ligands in catalysis.

Historical and Contemporary Research Perspectives

Evolution of Synthetic Methodologies Involving Aryl Cyanates

The synthesis of aryl cyanates has evolved over the years, with the primary and most established method being the reaction of a phenol (B47542) with a cyanogen (B1215507) halide, typically cyanogen bromide, in the presence of a base. This fundamental reaction, known as the von Braun reaction, has been a cornerstone in the preparation of various aryl cyanates. wikipedia.orgacs.org

Historically, the process involves the formation of a phenoxide ion from the corresponding phenol, which then acts as a nucleophile, attacking the electrophilic carbon of the cyanogen halide. The selection of the base, solvent, and reaction conditions plays a crucial role in optimizing the yield and purity of the resulting aryl cyanate (B1221674). Triethylamine (B128534) is a commonly used base for this transformation. mdpi.com

2,4-Dichlorophenol (B122985) + Cyanogen Halide (e.g., CNBr) + Base → 2,4-Dichlorophenyl Cyanate + Base·HHalide

Over the years, research into aryl cyanate synthesis has focused on improving reaction efficiency, exploring milder reaction conditions, and developing alternative cyanating agents to circumvent the use of highly toxic cyanogen halides. However, detailed studies on the application of these evolved methodologies specifically to the synthesis of this compound are not documented in the accessible scientific literature.

Current Trends and Future Directions in this compound Research

The current research landscape for this compound appears to be largely unexplored. While the broader field of cyanate ester resins is an active area of research for high-performance applications in aerospace, electronics, and structural composites due to their excellent thermal stability, low dielectric constant, and high glass transition temperatures, specific data on polymers derived from this compound is absent. wikipedia.orgwikipedia.orgcore.ac.ukeuroplas.com.vn

Future research on this compound would logically begin with its fundamental synthesis and characterization. A systematic study of the reaction of 2,4-Dichlorophenol with cyanogen halides under various conditions would be necessary to establish an optimized synthetic protocol. Detailed characterization using modern analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry would be essential to confirm its structure and purity. researchgate.net

Once synthesized and characterized, the monomer could be investigated for its polymerization behavior. The key reaction for cyanate esters is cyclotrimerization, where three cyanate groups react to form a stable triazine ring, leading to a highly cross-linked polymer network. wikipedia.org Research could focus on the thermal and catalytic curing of this compound to form a thermosetting polymer.

The properties of the resulting poly(2,4-Dichlorophenyl cyanurate) resin would be of significant interest. The presence of two chlorine atoms on the phenyl ring is expected to influence the polymer's properties, potentially enhancing flame retardancy and modifying its thermal and mechanical characteristics. A comprehensive investigation into the thermal stability, mechanical strength, and dielectric properties of the cured resin would be a critical area for future research.

A comparative analysis of the properties of poly(2,4-Dichlorophenyl cyanurate) with other halogenated and non-halogenated cyanate ester resins could provide valuable insights into structure-property relationships within this class of thermosets. This could pave the way for its potential application in specialized areas where a combination of high performance and specific material properties, such as inherent flame resistance, is required.

Data on Related Compounds

Due to the lack of specific data for this compound, the following table presents information on the closely related but distinct compound, 2,4-Dichlorophenyl isocyanate, to highlight the type of data that would be valuable for future research on the cyanate analogue. It is crucial to note that this data is not for this compound.

PropertyValue for 2,4-Dichlorophenyl IsocyanateReference
Molecular Formula C₇H₃Cl₂NO merckmillipore.comsigmaaldrich.com
Molar Mass 188.01 g/mol merckmillipore.comsigmaaldrich.com
Appearance White to beige crystalline solid chemicalbook.com
Melting Point 58-61 °C sigmaaldrich.com
Boiling Point 80 °C at 1 hPa sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dichlorophenyl cyanate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution using 2,4-dichlorophenol and cyanogen halides under anhydrous conditions. Purity optimization involves recrystallization from non-polar solvents (e.g., hexane) and characterization via melting point analysis (mp ~60–62°C, similar to its isocyanate analog ). Confirm purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards listed in analytical catalogs .

Q. How should researchers characterize the reactivity of this compound in nucleophilic environments?

  • Methodology : Conduct kinetic studies by reacting the compound with amines (e.g., aniline) in aprotic solvents (e.g., THF). Monitor reaction progress via FT-IR to track the disappearance of the cyanate peak (~2200 cm⁻¹). Use GC-MS to identify urea derivatives as products, referencing fragmentation patterns from related aryl cyanates .

Q. What analytical techniques are critical for distinguishing this compound from its isocyanate or thiocyanate analogs?

  • Methodology : Employ Raman spectroscopy to differentiate functional groups: cyanates show a distinct C≡N stretch (~2150 cm⁻¹), whereas isocyanates exhibit N=C=O stretches (~2250 cm⁻¹). Cross-validate with X-ray crystallography for structural confirmation, using databases like PubChem for reference spectra .

Advanced Research Questions

Q. How can conflicting data on the environmental degradation pathways of this compound be resolved?

  • Methodology : Perform accelerated degradation studies under varying pH (4–10) and UV exposure. Use LC-QTOF-MS to identify hydrolytic products (e.g., 2,4-dichlorophenol) and photolytic intermediates. Compare results with organophosphate degradation mechanisms (e.g., chlorfenvinphos ). Apply multivariate analysis to reconcile discrepancies between lab and field data.

Q. What strategies are effective in elucidating the mode of action of this compound in pesticidal applications?

  • Methodology : Conduct enzyme inhibition assays (e.g., acetylcholinesterase for neurotoxicity screening) and compare inhibition constants (Ki) with structurally similar pesticides like dimethylvinphos . Use molecular docking simulations to predict binding interactions with target proteins (e.g., HSP90 ). Validate findings via in vivo toxicity assays in model organisms.

Q. How can researchers design stability studies for this compound under long-term storage conditions?

  • Methodology : Store samples in amber vials at controlled temperatures (–20°C, 4°C, 25°C) and humidity levels (0–75% RH). Assess stability monthly via TLC and NMR (¹H and ¹³C) to detect decomposition products (e.g., dimerization or hydrolysis). Reference storage protocols from pesticide certification standards .

Methodological Considerations for Data Interpretation

Q. How should researchers address contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

  • Methodology : Verify synthetic routes and purification steps across studies. For example, discrepancies in melting points may arise from polymorphic forms or solvent impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and reference certified standards (e.g., ATR libraries ).

Q. What computational tools are recommended for predicting the toxicological profile of this compound?

  • Methodology : Apply QSAR models using software like OECD QSAR Toolbox, inputting structural descriptors (e.g., Cl substituent positions). Cross-reference with databases such as DSSTox and EPA ToxCast for endocrine disruption potential. Validate predictions with in vitro assays (e.g., Ames test ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.